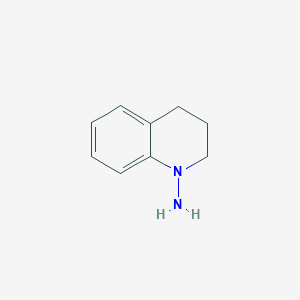

3,4-dihydroquinolin-1(2H)-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMROOTVLOXIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423684 | |

| Record name | 3,4-dihydroquinolin-1(2H)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-45-6 | |

| Record name | 1-Amino-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dihydroquinolin-1(2H)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroquinolin-1(2H)-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature detailing the synthesis and characterization of 3,4-dihydroquinolin-1(2H)-amine is scarce. This guide provides a proposed synthetic route and predicted characterization data based on established chemical principles and spectral data of analogous compounds, primarily 1,2,3,4-tetrahydroquinoline.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an N-amino group to this scaffold to form this compound could unlock novel pharmacological properties and provide a valuable building block for further chemical exploration. This document outlines a proposed synthetic pathway for this compound and provides a comprehensive, predicted characterization profile to aid researchers in its synthesis and identification.

Proposed Synthesis

A plausible and direct method for the synthesis of this compound is the N-amination of the commercially available 1,2,3,4-tetrahydroquinoline. Hydroxylamine-O-sulfonic acid (HOSA) is a suitable reagent for this transformation, as it is known to aminate secondary amines.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in dichloromethane (20 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (2.2 eq.) in deionized water (20 mL) and cool to 0-5 °C in an ice bath.

-

To the cooled NaOH solution, slowly add hydroxylamine-O-sulfonic acid (1.1 eq.) in portions, ensuring the temperature remains below 10 °C. Stir until the HOSA is fully dissolved.

-

Add the freshly prepared aqueous HOSA solution to the solution of 1,2,3,4-tetrahydroquinoline in DCM.

-

Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Characterization Data

The following characterization data are predicted based on the known spectral properties of 1,2,3,4-tetrahydroquinoline.[3][4][5][6][7]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

NMR Spectroscopy

The addition of the N-amino group is expected to cause a downfield shift of the protons and carbons at the 2 and 8a positions due to its electron-withdrawing inductive effect. A broad singlet corresponding to the -NH₂ protons is also anticipated.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 7.2 | m | 2H | Aromatic CH |

| 6.6 - 6.8 | m | 2H | Aromatic CH |

| ~4.5 | br s | 2H | -NH₂ |

| 3.4 - 3.6 | t | 2H | H-2 |

| 2.8 - 3.0 | t | 2H | H-4 |

| 1.9 - 2.1 | m | 2H | H-3 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-8a |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~122 | C-4a |

| ~117 | Aromatic CH |

| ~112 | Aromatic CH |

| ~50 | C-2 |

| ~28 | C-4 |

| ~22 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be similar to that of 1,2,3,4-tetrahydroquinoline, with the addition of characteristic N-H stretching and bending vibrations from the newly introduced primary amino group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Medium | Aliphatic C-H stretch |

| 1600 - 1620 | Strong | N-H bend (scissoring) |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 740 - 760 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 148. Key fragmentation pathways may involve the loss of the amino group (•NH₂) and cleavage of the heterocyclic ring. The fragmentation of 1,2,3,4-tetrahydroquinoline is known to produce significant M-1 and M-15 ions.[8]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 148 | [M]⁺• |

| 132 | [M - NH₂]⁺ |

| 131 | [M - NH₂ - H]⁺ |

| 117 | [M - NH₂ - CH₃]⁺ |

Characterization Workflow

A systematic workflow is essential to confirm the identity and purity of the synthesized this compound.

Caption: General workflow for the characterization of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed N-amination of 1,2,3,4-tetrahydroquinoline offers a straightforward synthetic route. The predicted spectral data, compiled in detailed tables, will serve as a valuable reference for researchers in identifying and confirming the structure of this novel compound. This information is intended to facilitate further research into the chemical and biological properties of N-aminated tetrahydroquinolines, potentially leading to the development of new therapeutic agents and research tools.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [chemicalbook.com]

- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Physicochemical Properties of 3,4-dihydroquinolin-1(2H)-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physicochemical properties, specific synthesis protocols, and biological activities of 3,4-dihydroquinolin-1(2H)-amine (CAS No: 5825-45-6) is limited in publicly available scientific literature. This guide provides computed data for the target compound and supplements this with experimental data and protocols for closely related analogues to offer a comprehensive overview of this chemical scaffold.

Core Physicochemical Properties

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem |

| Molecular Weight | 148.20 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 148.100048391 Da | PubChem |

| Monoisotopic Mass | 148.100048391 Da | PubChem |

| Topological Polar Surface Area | 29.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| CAS Number | 5825-45-6 | PubChem |

Synthesis and Experimental Protocols

Direct experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, the synthesis of the parent scaffold, 1,2,3,4-tetrahydroquinoline, is well-established through various methods. A common approach involves the cyclization of N-substituted anilines.

General Synthesis of the Tetrahydroquinoline Scaffold

A prevalent method for synthesizing the tetrahydroquinoline core structure is through domino reactions, which offer high efficiency and atom economy. One such strategy involves the reduction of a nitro group followed by a reductive amination cascade.

Experimental Workflow for a Generic Tetrahydroquinoline Synthesis

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives via a reduction-reductive amination domino reaction.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the broader family of tetrahydroquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of pharmacological effects.

Known Activities of Tetrahydroquinoline Derivatives

-

Anticancer and Antimicrobial Properties: Certain 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines have shown significant cytotoxic activity against various cancer cell lines, including human colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7). Some derivatives also exhibit notable antimicrobial activity.[2][3]

-

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: Aminomethyl tetrahydroquinoline derivatives have been synthesized and evaluated as inhibitors of SSAO, an enzyme implicated in various physiological and pathological processes.

-

Diverse Pharmacological Utilities: The tetrahydroquinoline scaffold is a core component in numerous natural products and synthetic compounds with a broad spectrum of biological activities. These include applications as antiarrhythmic and cardiovascular agents, immunosuppressants, and ligands for serotonin and NMDA receptors.

Given the lack of specific data for this compound, a logical workflow for initial biological screening would involve assessing its activity in assays relevant to its structural class.

Logical Workflow for Preliminary Biological Screening

Caption: A proposed workflow for the initial biological evaluation of this compound based on the known activities of its analogues.

References

An In-depth Technical Guide to 3,4-Dihydroquinolin-1(2H)-amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Regarded as a "privileged structure," this motif is frequently found in a multitude of biologically active compounds.[1] The partially saturated ring system of dihydroquinoline provides a unique three-dimensional and conformationally flexible, yet constrained, structure, which is often ideal for high-affinity binding to protein receptors and enzymes.[1] Derivatives built upon this core, including 3,4-dihydroquinolin-1(2H)-amine and its analogues, have demonstrated a vast spectrum of pharmacological activities. These activities range from anticancer and neuroprotective to anticonvulsant, anti-inflammatory, and cardiovascular effects, making this scaffold a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and experimental protocols related to this important class of compounds.

Synthesis of the 3,4-Dihydroquinoline Core

The construction of the 3,4-dihydroquinoline ring system can be achieved through various synthetic strategies, often involving domino or tandem reactions that efficiently build molecular complexity from simple starting materials. Common approaches include the reduction of the corresponding quinoline precursors, acid-catalyzed cyclizations, and metal-promoted processes.

Key synthetic methodologies include:

-

Reduction of Quinolines: The hydrogenation of quinoline derivatives is a straightforward method to access the 1,2,3,4-tetrahydroquinoline core. Catalysts such as unsupported nanoporous gold (AuNPore) with an organosilane and water as a hydrogen source have been used for efficient and regioselective hydrogenation.[3]

-

Domino Reactions: Multi-step sequences performed in a single pot, such as the reduction of a nitro group followed by intramolecular cyclization and further reduction, can yield tetrahydroquinolines in high yields.[4]

-

Palladium-Catalyzed Reactions: A two-step procedure involving a titanium-catalyzed hydroaminoalkylation followed by an intramolecular Buchwald–Hartwig amination provides direct access to 1,2,3,4-tetrahydroquinolines.[5]

-

Enantioselective Synthesis: Chiral phosphoric acid has been used as a catalyst for the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction to afford tetrahydroquinolines with excellent yields and enantioselectivities.[3]

References

- 1. This compound | 5825-45-6 | Benchchem [benchchem.com]

- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3,4-Dihydroquinolin-1(2H)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-dihydroquinolin-1(2H)-amine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide focuses on the predicted spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation for the amine and dihydroquinoline moieties. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of similar heterocyclic amines and quinoline derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| NH₂ | 1.5 - 3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; signal may disappear upon D₂O exchange. |

| H-2 | ~3.3 | Triplet | |

| H-3 | ~1.9 | Multiplet | |

| H-4 | ~2.8 | Triplet | |

| H-5 | ~7.0 | Doublet | |

| H-6 | ~6.7 | Triplet | |

| H-7 | ~7.0 | Triplet | |

| H-8 | ~6.6 | Doublet |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) | Notes |

| C-2 | ~48 | |

| C-3 | ~28 | |

| C-4 | ~29 | |

| C-4a | ~128 | |

| C-5 | ~129 | |

| C-6 | ~117 | |

| C-7 | ~127 | |

| C-8 | ~114 | |

| C-8a | ~145 |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3400 - 3250 | Medium, Sharp | As a primary amine, two bands are expected (asymmetric and symmetric stretching).[1] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| N-H Bend (Amine) | 1650 - 1580 | Medium | [1] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | |

| C-N Stretch (Alkyl-Aryl Amine) | 1335 - 1250 | Strong | [1] |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 148.10 | Molecular Ion |

| [M+H]⁺ | 149.11 | Protonated Molecular Ion (in ESI-MS) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of quinoline derivatives and amines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

For confirmation of the -NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should diminish or disappear.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups. Primary and secondary amines can be identified by the N–H stretching absorption in the 3300 to 3500 cm⁻¹ range.[3][4][5] Primary amines typically show two bands in this region.[3][4][5]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

-

Instrument Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂) Flow Rate: 1-2 L/min.

-

Drying Gas (N₂) Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion or the protonated molecular ion.

-

Analyze the fragmentation pattern to gain structural information. The "nitrogen rule" in mass spectrometry can be used to infer the presence of an odd number of nitrogen atoms in a molecule if the molecular ion has an odd nominal mass.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.

Caption: Relationship between spectroscopic techniques and the information derived.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

discovery and isolation of novel dihydroquinoline amines

An In-depth Technical Guide to the Discovery and Isolation of Novel Dihydroquinoline Amines

Introduction

Dihydroquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds widely found in natural products and synthetic molecules.[1] These scaffolds are of great interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities. Dihydroquinoline amines, in particular, serve as crucial pharmacophores in medicinal chemistry, exhibiting properties such as anticancer, antimalarial, antibacterial, anti-inflammatory, and antioxidant effects.[1][2] Molecules incorporating the dihydroquinoline core are pivotal in drug discovery, with numerous derivatives being investigated for therapeutic applications.[3][4]

This technical guide provides a comprehensive overview of the core methodologies for the discovery, synthesis, and isolation of novel dihydroquinoline amines. It covers various synthetic strategies, detailed experimental protocols, purification techniques, and data presentation to aid researchers in this field.

Synthetic Strategies for Dihydroquinoline Amines

The construction of the dihydroquinoline nucleus can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic systems. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction efficiency.

1. Domino Reactions:

Domino (or cascade) reactions are highly efficient for synthesizing complex molecules like tetrahydroquinolines (a related saturated analog) from simple starting materials in a single pot.[5] These reactions often involve sequences such as reduction-reductive amination or SNAr-terminated sequences, providing high yields (often 82-98%).[5]

2. Metal-Catalyzed Cyclizations: Transition metal catalysts are frequently employed to facilitate the synthesis of 1,2-dihydroquinolines under mild conditions. Key examples include:

-

Iron-Catalyzed Intramolecular Allylic Amination: This method uses 2-aminophenyl-1-en-3-ols to produce dihydroquinoline derivatives in good yields.[6]

-

Gold/Silver-Catalyzed Intramolecular Allylic Amination: A combination of AuCl₃/AgSbF₆ effectively catalyzes the cyclization of 2-tosylaminophenylprop-1-en-3-ols.[6]

-

Rhodium-Catalyzed C-H Coupling: This approach provides access to 1,2-dihydroquinoline-3-carboxylic acids from hydrazines and 3-methyleneoxetan-2-ones.[6]

3. Modified Classical Syntheses: Traditional methods for quinoline synthesis can be adapted to isolate dihydroquinoline intermediates. The Doebner-Miller reaction, for instance, can be modified by adjusting reaction time and acid concentration to yield 1,2-dihydroquinolines, which are typically intermediates in the synthesis of quinolines.[7][8]

4. Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. The three-component reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound is an efficient route to potentially bioactive dihydroquinolines.[1] For example, new dihydroquinoline embelin derivatives have been synthesized from embelin, anilines, and aromatic aldehydes using a silver triflate (AgOTf) catalyst.[9]

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experiments and the biological context of these molecules is crucial for understanding their development.

Caption: General workflow for the discovery, isolation, and evaluation of novel dihydroquinoline amines.

Dihydroquinoline amines often exert their biological effects by modulating specific cellular signaling pathways. For instance, certain derivatives act as inhibitors of the NF-κB pathway, which is critical in inflammation and cancer.

Caption: Inhibition of the NF-κB signaling pathway by a dihydroquinoline amine.

Quantitative Data Summary

The efficiency of synthesis and the biological potency of the resulting compounds are critical metrics in drug discovery. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis Yields of Dihydroquinoline Derivatives

| Starting Materials | Catalyst/Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | 5% Pd/C, Hydrogenation | Tetrahydroquinolines | 93-98% | [5] |

| Embelin, 4-Nitrobenzaldehyde, Aniline | AgOTf (20 mol%) | Dihydroquinoline Embelin Derivative | 80% | [1][9] |

| Embelin, 3-Thiophenecarboxaldehyde, Aniline | AgOTf (20 mol%) | Dihydroquinoline Embelin Derivative | 83% | [9] |

| Embelin, 4-Chlorobenzaldehyde, Aniline | AgOTf (20 mol%) | Dihydroquinoline Embelin Derivative | 74% | [9] |

| N-prenylated 2-aminobenzaldehydes | Hydrazine-catalysed RCCOM | 1,2-Dihydroquinolines | High Efficiency |[10] |

Table 2: Biological Activity of Dihydroquinoline and Related Derivatives

| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Isoquinoline Derivative (43b) | IDO1 Inhibition | 0.31 | [4] |

| Isoquinoline Derivative (43b) | TDO Inhibition | 0.08 | [4] |

| 8-Hydroxyquinoline Derivatives | Anticancer (HL60 cell line) | 0.69 - 22 | [11] |

| Dihydroquinoline Embelin Derivatives | Cytotoxicity (Cardiomyocytes) | > 40 |[9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Modified Doebner-Miller Synthesis of 2,6-Dimethyl-1,2-dihydroquinoline [8]

-

Reaction Setup: To a solution of p-toluidine (1.08 g, 0.01 mol) in 2 M HCl (20 ml) at 5°C, add acetaldehyde (1.1 g, 0.025 mol).

-

Incubation: Store the reaction mixture at room temperature for 24 hours.

-

Purification of Mixture: Add activated charcoal (1 g) to the solution, stir for 5 minutes, and then filter.

-

Acidification and Reflux: To the filtrate, add 14 ml of concentrated HCl (12 M). Heat the solution under reflux for 15 minutes.

-

Work-up: Pour the hot solution into a cold sodium hydroxide solution (150 ml of 2 M).

-

Extraction: Extract the aqueous mixture with two 30 ml portions of peroxide-free diethyl ether.

-

Isolation: Evaporate the solvent from the combined ether extracts to yield the crude 2,6-dimethyl-1,2-dihydroquinoline. The product can be further purified by column chromatography if necessary.

Protocol 2: Three-Component Synthesis of Dihydroquinoline Embelin Derivatives [1][9]

-

Reactant Preparation: In a microwave vial, place embelin (1,3-dicarbonyl source), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde), an aniline, and a catalytic amount of AgOTf (20 mol%).

-

Solvent Addition: Add ethanol as the solvent.

-

Reaction Conditions: Heat the mixture to 150 °C for 15-20 minutes under microwave irradiation.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product may crystallize directly from the solution.

-

Purification: If needed, purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Isolation and Purification of Dihydroquinoline Amines [12]

Dihydroquinoline amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and potential decomposition.

-

Stationary Phase Selection:

-

Option A (Recommended): Use deactivated silica gel. Prepare a slurry of silica gel in the chosen eluent system containing a basic modifier like 0.5-2% triethylamine (NEt₃). Pack the column with this slurry.

-

Option B: Use an alternative stationary phase such as neutral or basic alumina, which is less acidic than silica.

-

-

Eluent System: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The addition of 0.5-2% triethylamine to the eluent system is crucial to prevent streaking and improve peak shape.

-

Column Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC.

-

Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

-

Low Temperature Operation: For particularly sensitive compounds, running the chromatography in a cold room can help minimize decomposition.

References

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Theoretical and Computational Insights into 3,4-Dihydroquinolin-1(2H)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3,4-dihydroquinolin-1(2H)-amine, a heterocyclic amine with potential pharmacological significance. Due to the limited availability of direct experimental data for this specific molecule, this document combines established synthetic strategies for analogous compounds with theoretical data derived from Density Functional Theory (DFT) calculations to offer insights into its structural, spectroscopic, and electronic properties. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives for therapeutic applications.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amino group at the N1 position, yielding this compound (also known as 1-amino-1,2,3,4-tetrahydroquinoline), presents an intriguing modification with the potential for novel pharmacological activities. This document explores the theoretical and computational aspects of this molecule, providing a basis for its synthesis, characterization, and potential applications in drug discovery. While direct experimental data is sparse, this guide leverages computational chemistry to predict its key properties.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: N-Amination of 1,2,3,4-Tetrahydroquinoline

A potential method for the synthesis of this compound involves the direct N-amination of 1,2,3,4-tetrahydroquinoline.

Caption: Proposed synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane or ethanol.

-

Reagent Addition: Slowly add a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid, in the same solvent to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux for a period of several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Computational Methodology

To elucidate the molecular properties of this compound, Density Functional Theory (DFT) calculations can be performed using a software package like Gaussian. The B3LYP functional with a 6-311G(d,p) basis set is a commonly used and reliable method for such calculations.

Caption: Workflow for computational analysis.

Theoretical Data Presentation

The following tables summarize the predicted quantitative data for this compound based on DFT calculations.

Predicted Molecular Geometry

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-N1 | 1.45 |

| N1-N2 | 1.42 |

| C8a-N1 | 1.40 |

| C2-C3 | 1.53 |

| C3-C4 | 1.52 |

| C4-C4a | 1.51 |

| **Bond Angles (°) ** | |

| C1-N1-C8a | 115.0 |

| C1-N1-N2 | 112.0 |

| N1-C1-C2 | 110.0 |

| C2-C3-C4 | 111.0 |

| C3-C4-C4a | 112.0 |

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Wavenumber/Chemical Shift |

| FT-IR (cm⁻¹) | |

| N-H Stretch (amine) | 3350-3450 |

| C-H Stretch (aromatic) | 3050-3150 |

| C-H Stretch (aliphatic) | 2850-2950 |

| C=C Stretch (aromatic) | 1600, 1490 |

| N-H Bend (amine) | 1620 |

| ¹H NMR (ppm) | |

| Aromatic Protons | 6.8 - 7.2 |

| -CH₂- (C2) | ~3.4 |

| -CH₂- (C4) | ~2.8 |

| -CH₂- (C3) | ~1.9 |

| -NH₂ | ~4.0 (broad) |

| ¹³C NMR (ppm) | |

| Aromatic Carbons | 115 - 145 |

| -CH₂- (C2) | ~45 |

| -CH₂- (C4) | ~28 |

| -CH₂- (C3) | ~22 |

Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.9 D |

Visualization of Theoretical Data

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between them indicates the molecule's stability.

Caption: HOMO-LUMO energy diagram.

Molecular Electrostatic Potential (MEP) Map Interpretation

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Caption: Interpretation of Molecular Electrostatic Potential.

Potential Biological Activities

While direct experimental evidence for the biological activity of this compound is limited, derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one have shown monoamine oxidase (MAO) inhibitory activity. Specifically, N-amino-3,4-dihydroquinoline-(1H)-2-one has been reported to be a competitive and reversible inhibitor of MAO-B. This suggests that this compound may also exhibit similar properties and could be a candidate for investigation in the context of neurological disorders.

Conclusion

This technical guide provides a theoretical and computational framework for the study of this compound. While experimental data remains to be fully elucidated, the computational predictions of its structure, spectroscopic properties, and electronic characteristics offer valuable insights for researchers. The proposed synthetic route provides a starting point for its chemical synthesis, and the predicted biological activity warrants further investigation into its potential as a pharmacologically active agent. This document serves as a catalyst for future experimental and computational exploration of this promising molecule.

An In-depth Technical Guide to the Structural Elucidation of 3,4-dihydroquinolin-1(2H)-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-technique approach for the definitive structural elucidation of 3,4-dihydroquinolin-1(2H)-amine. Due to the limited availability of published data for this specific molecule, this document provides a predictive and methodological framework based on established principles of analytical chemistry and spectroscopy. It details the expected spectroscopic signatures, standardized experimental protocols, and logical workflows necessary for the unambiguous characterization and potential biological screening of this compound. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, this compound, represents a fundamental example of this class, featuring a secondary amine integrated into the heterocyclic ring and a primary amine at the N1 position. Accurate structural confirmation is the bedrock of any chemical or pharmacological investigation. This guide provides the necessary theoretical and practical framework to achieve this, employing a suite of modern analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline. These predictions serve as a benchmark for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Aromatic (H-6, H-8) |

| ~6.6-6.8 | m | 2H | Aromatic (H-5, H-7) |

| ~3.3-3.5 | t | 2H | H-2 (CH₂) |

| ~2.7-2.9 | t | 2H | H-4 (CH₂) |

| ~1.9-2.1 | quintet | 2H | H-3 (CH₂) |

| ~3.5-4.5 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145-148 | C-8a |

| ~129-131 | C-7 |

| ~126-128 | C-5 |

| ~121-123 | C-4a |

| ~117-119 | C-6 |

| ~114-116 | C-8 |

| ~45-48 | C-2 |

| ~27-30 | C-4 |

| ~22-25 | C-3 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| ~148 | Molecular Ion [M]⁺ |

| ~132 | [M - NH₂]⁺ |

| ~131 | [M - NH₃]⁺ |

| ~118 | Retro-Diels-Alder fragmentation |

| ~91 | Tropylium ion from fragmentation of the benzene ring |

Table 4: Predicted IR and UV-Vis Spectral Data

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | ~3400-3250 (two bands) | N-H stretch (primary amine) |

| IR | ~3050-3000 | C-H stretch (aromatic) |

| IR | ~2950-2850 | C-H stretch (aliphatic) |

| IR | ~1600 & ~1480 | C=C stretch (aromatic) |

| IR | ~1335-1250 | C-N stretch (aromatic amine) |

| UV-Vis | ~250 nm, ~300 nm | π → π* transitions of the aromatic system |

Experimental Protocols

Detailed methodologies for the key analytical techniques required for structural elucidation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.[1]

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C{¹H} NMR Spectroscopy:

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the spectrometer software should be utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI).

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: Standard 70 eV to ensure fragmentation and allow for library matching.[3][4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan over a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr pellet method.

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove moisture.

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[7][8]

-

-

Data Acquisition:

-

Instrument: FTIR Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, methanol, or hexane). The solvent should be transparent in the wavelength range of interest.[9]

-

Data Acquisition:

-

Instrument: Dual-beam UV-Vis Spectrophotometer.

-

Scan Range: 200-800 nm.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Procedure: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then measured, and the instrument records the absorbance as a function of wavelength.[10][11]

-

X-ray Crystallography

-

Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step.[12] Common methods for small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.[13][14]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

-

-

Data Collection:

-

A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.[12]

-

The crystal is placed in a beam of monochromatic X-rays.

-

The diffraction pattern is recorded by an area detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and symmetry.

-

The electron density map is calculated, from which the atomic positions are determined.

-

The structural model is refined to achieve the best fit with the experimental data.[12]

-

Mandatory Visualizations

Workflow for Structural Elucidation

Caption: General workflow for the structural elucidation of a novel compound.

High-Throughput Screening Workflow

Caption: A typical workflow for high-throughput screening in drug discovery.

Conclusion

The structural elucidation of this compound, while not explicitly detailed in current literature, can be confidently achieved through the systematic application of the analytical techniques and protocols outlined in this guide. By combining the predictive power of spectroscopy with the definitive confirmation of X-ray crystallography, researchers can establish an unambiguous structural assignment. This foundational characterization is the critical first step for any subsequent investigation into the chemical reactivity, pharmacological properties, and therapeutic potential of this and related heterocyclic amines.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. azom.com [azom.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. mdpi.com [mdpi.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Reactivity and Stability of the 3,4-Dihydroquinolin-1(2H)-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydroquinolin-1(2H)-amine scaffold, a derivative of the privileged tetrahydroquinoline core, is of growing interest in medicinal chemistry. Its structural features suggest potential applications in a range of therapeutic areas.[1] Understanding the intrinsic reactivity and stability of this scaffold is paramount for drug development professionals to ensure the safety, efficacy, and shelf-life of potential drug candidates. This guide provides a comprehensive overview of the expected chemical behavior of the this compound core, outlines detailed protocols for its stability assessment through forced degradation studies, and presents a framework for interpreting the resulting data. While specific quantitative stability data for this scaffold is not extensively available in public literature, this guide infers its likely properties from the well-established chemistry of related nitrogen-containing heterocycles and provides a robust blueprint for its experimental evaluation.[2][3]

Introduction to the this compound Scaffold

The this compound scaffold is a bicyclic heterocyclic compound featuring a saturated nitrogen-containing ring fused to a benzene ring. The key feature distinguishing it from the more common tetrahydroquinoline is the exocyclic amine group attached to the nitrogen at position 1. This N-amino functionality introduces unique chemical properties that can influence the molecule's reactivity, metabolic stability, and pharmacological profile. The saturated portion of the ring system provides a three-dimensional structure that can be crucial for specific interactions with biological targets.[1]

Predicted Reactivity and Stability Profile

Based on the fundamental principles of organic chemistry and data from related N-heterocyclic compounds, the following reactivity and stability profile can be predicted for the this compound scaffold.

Susceptibility to Oxidation

The primary site of oxidative susceptibility is the exocyclic N-amino group and the adjacent nitrogen within the heterocyclic ring. The lone pairs of electrons on these nitrogen atoms can be targets for oxidizing agents.

-

N-Oxidation: The ring nitrogen and the exocyclic amine can be oxidized to form N-oxides, a common metabolic pathway for tertiary amines.

-

Deamination: The N-N bond could be susceptible to cleavage under certain oxidative or metabolic conditions, leading to the formation of the corresponding tetrahydroquinoline.

-

Aromatization: While the saturated carbocyclic portion of the tetrahydroquinoline core is generally stable, harsh oxidative conditions could potentially lead to aromatization to the corresponding quinoline. However, this is less likely under physiological conditions.[4]

Hydrolytic Stability

The scaffold is expected to exhibit good hydrolytic stability across a range of pH values. The C-N and N-N bonds are generally resistant to hydrolysis under typical physiological and formulation conditions (pH 1-9). However, extreme pH and high temperatures could potentially promote degradation.

Photostability

Compounds containing aromatic rings and heteroatoms can be susceptible to photodegradation. Upon exposure to UV or visible light, the scaffold could undergo photo-oxidation or rearrangement reactions. The extent of this degradation would be highly dependent on the substitution pattern on the aromatic ring.

Thermal Stability

The this compound scaffold is predicted to have good thermal stability. Significant degradation is not expected at temperatures typically encountered during pharmaceutical manufacturing and storage. High temperatures, as used in forced degradation studies (e.g., >80°C), would be required to induce thermal decomposition.[5]

Quantitative Data on Stability

As of this writing, there is a lack of specific, publicly available quantitative data from forced degradation studies on the unsubstituted this compound scaffold. The following tables are presented as templates to illustrate how such data should be structured and presented once generated through the experimental protocols outlined in this guide.

Table 1: Summary of Forced Degradation Studies under Various Stress Conditions (Illustrative)

| Stress Condition | Reagents and Conditions | % Degradation of Parent Compound | Number of Degradants Formed | Observations |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Data to be generated | Data to be generated | e.g., No significant degradation |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Data to be generated | Data to be generated | e.g., Minor degradation observed |

| Oxidation | 3% H₂O₂, RT, 24h | Data to be generated | Data to be generated | e.g., Significant degradation with two major degradants |

| Thermal Stress | 105°C, 48h (Solid State) | Data to be generated | Data to be generated | e.g., No significant degradation |

| Photostability | ICH Q1B Option 2, 1.2 million lux hours, 200 W h/m² UV | Data to be generated | Data to be generated | e.g., Minor degradation with color change |

Table 2: Physicochemical Properties Influencing Stability (Illustrative)

| Property | Value | Method | Significance for Stability |

| pKa | Data to be generated | Potentiometric titration | Influences solubility and stability at different pH values. |

| LogP / LogD₇.₄ | Data to be generated | Shake-flask / HPLC | Indicates lipophilicity, which can affect susceptibility to oxidative metabolism. |

| Aqueous Solubility | Data to be generated | HPLC-UV | Determines whether degradation studies should be performed in solution or suspension. |

Experimental Protocols for Stability and Reactivity Assessment

The following protocols for forced degradation studies are based on ICH guidelines and are designed to establish the intrinsic stability of the this compound scaffold.[6][7]

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of the this compound scaffold (or a derivative) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: After the specified time, quench the reaction if necessary (e.g., by neutralization), and dilute the samples to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection.[8]

-

Data Evaluation: Calculate the percentage of degradation of the parent compound and determine the relative retention times and peak areas of any degradation products.

Specific Stress Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 80°C for 24 hours.

-

Analyze samples at appropriate time points (e.g., 0, 6, 12, 24 hours).

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the solution at 80°C for 24 hours.

-

Analyze samples at appropriate time points.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze samples at appropriate time points.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a vial.

-

Heat the vial in an oven at 105°C for 48 hours.

-

At each time point, dissolve a portion of the solid in the initial solvent and analyze.

-

-

Photostability Testing:

-

Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial to separate the parent compound from any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm) and mass spectrometry (ESI+) to identify the masses of the parent and degradation products.

Visualizations of Workflows and Pathways

Diagram of Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of a drug substance.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for the scaffold.

Conclusion and Recommendations

The this compound scaffold represents a promising core for the development of new therapeutic agents. Based on its chemical structure, it is predicted to have moderate to good stability, with the N-amino group being the most likely site for oxidative reactivity. A thorough understanding of its degradation pathways is essential for any drug development program.

It is strongly recommended that comprehensive forced degradation studies, as detailed in this guide, be performed early in the development process. The resulting data will be invaluable for:

-

Developing and validating robust, stability-indicating analytical methods.

-

Identifying potential degradation products that may require toxicological assessment.

-

Guiding formulation development to ensure drug product stability.

-

Establishing appropriate storage conditions and shelf-life.

By systematically evaluating the reactivity and stability of this scaffold, researchers can mitigate risks and accelerate the progression of new drug candidates toward clinical application.

References

- 1. This compound | 5825-45-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Exploring the Chemical Landscape of Substituted 3,4-Dihydroquinolin-1(2H)-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinolin-1(2H)-amine scaffold represents a unique and underexplored area of chemical space with significant potential for the development of novel therapeutic agents. As a privileged structure in medicinal chemistry, the parent 1,2,3,4-tetrahydroquinoline core is found in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of substituted 3,4-dihydroquinolin-1(2H)-amines, offering a roadmap for researchers venturing into this promising field. While direct literature on this specific N-amino scaffold is nascent, this paper draws upon established synthetic methodologies for related N-heterocycles and highlights potential biological pathways of interest.

Synthetic Strategies for 3,4-Dihydroquinolin-1(2H)-amines

The introduction of a primary amine group at the N1-position of the 3,4-dihydroquinoline core presents a unique synthetic challenge. Direct N-amination of the parent heterocycle is a key strategy. Several established methods for the N-amination of cyclic secondary amines can be adapted for this purpose.

Electrophilic Amination

Electrophilic amination stands out as a primary method for the formation of N-N bonds. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and its derivatives, as well as chloramine, are potential candidates for the direct amination of a pre-formed 3,4-dihydroquinoline ring.

Conceptual Experimental Protocol: N-amination using Chloramine

A solution of 3,4-dihydroquinoline in an appropriate aprotic solvent, such as dichloromethane or ether, would be cooled to 0°C. A freshly prepared solution of chloramine (NH₂Cl) in the same solvent would then be added dropwise under an inert atmosphere. The reaction would be stirred at low temperature and gradually allowed to warm to room temperature. Progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted chloramine. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, the corresponding this compound, would then be purified by column chromatography on silica gel.

DOT Diagram: General Workflow for Electrophilic N-Amination

Caption: General workflow for the synthesis of 3,4-dihydroquinolin-1(2H)-amines via electrophilic N-amination.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient alternative for the construction of the substituted 3,4-dihydroquinoline scaffold, which could then be subjected to N-amination. For instance, the reaction of an appropriately substituted aniline with an aldehyde and a suitable dienophile can lead to the formation of a tetrahydroquinoline ring system.[2]

Potential Biological Activities and Signaling Pathways

While the specific biological activities of 3,4-dihydroquinolin-1(2H)-amines are not yet well-documented, the broader class of tetrahydroquinoline derivatives has shown a wide range of pharmacological effects. These compounds are known to interact with various biological targets, suggesting potential avenues for investigation for the N-amino analogues.

Table 1: Potential Biological Activities of Substituted Tetrahydroquinolines

| Biological Activity | Potential Molecular Targets/Pathways | Reference(s) |

| Anticancer | Tubulin polymerization, Tyrosine kinases, DNA topoisomerases | [3][4] |

| Antimicrobial | Bacterial cell wall synthesis, DNA gyrase | [3] |

| Neuroprotective | Monoamine oxidase (MAO) inhibition, NMDA receptor antagonism | [5] |

| Antioxidant | Radical scavenging, Modulation of oxidative stress pathways | [5] |

DOT Diagram: Potential Signaling Pathways

Caption: Postulated signaling pathways for 3,4-dihydroquinolin-1(2H)-amines based on related scaffolds.

Data Presentation

Due to the limited availability of specific data for 3,4-dihydroquinolin-1(2H)-amines, the following table presents representative data for analogous 2-amino-3-cyano-tetrahydroquinoline derivatives to illustrate the type of quantitative information that should be collected.[3]

Table 2: Representative Cytotoxic Activity Data for Substituted Tetrahydroquinolines

| Compound | R | HT29 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | MCF7 (IC₅₀, µM) |

| 1 | C₆H₅ | 5.2 | 8.1 | 6.5 |

| 2 | 4-BrC₆H₄ | 3.8 | 6.2 | 4.9 |

| 3 | 4-ClC₆H₄ | 4.1 | 7.5 | 5.3 |

| 4 | 4-FC₆H₄ | 6.3 | 9.2 | 7.8 |

Data extracted from a study on 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines and is intended for illustrative purposes only.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of new chemical entities. The following provides a more detailed, albeit still conceptual, protocol for a key synthetic step.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline

To a solution of 6-methylcyclohex-1-en-1-amine (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL), malononitrile (1 mmol) and a catalytic amount of piperidine were added. The reaction mixture was refluxed for 4-6 hours, with progress monitored by TLC. After completion, the mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried. The crude product was recrystallized from ethanol to afford the pure 2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline.

Characterization Data (Hypothetical for a this compound):

-

¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.00 (m, 4H, Ar-H), 4.55 (s, 2H, NH₂), 3.40 (t, J = 6.0 Hz, 2H, CH₂-N), 2.80 (t, J = 6.4 Hz, 2H, Ar-CH₂), 2.05 (m, 2H, CH₂-CH₂).

-

¹³C NMR (100 MHz, CDCl₃) δ: 145.2, 132.8, 129.5, 128.7, 127.3, 126.8, 50.1, 28.5, 22.8.

-

HRMS (ESI): m/z calculated for C₁₀H₁₃N₂, [M+H]⁺; found.

Conclusion and Future Directions

The chemical space of substituted 3,4-dihydroquinolin-1(2H)-amines remains a fertile ground for discovery. This technical guide has outlined potential synthetic routes, highlighted plausible biological targets, and provided a framework for the systematic exploration of this novel class of compounds. Future research should focus on the successful synthesis and characterization of these N-amino derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for various disease targets. The development of robust and scalable synthetic protocols will be paramount for advancing these promising molecules from the laboratory to clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of the 3,4-Dihydroquinolin-1(2H)-amine Core: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-1(2H)-amine scaffold is a heterocyclic motif of growing interest in medicinal chemistry. Its structural features present a unique three-dimensional conformation that is amenable to broad functionalization, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of the this compound core and its derivatives, focusing on its synthesis, biological activities, and potential as a privileged structure in drug discovery.

Synthesis of the this compound Core

A general representation of a synthetic approach is outlined below:

Biological Activity and Therapeutic Potential

Research into the biological activities of the 3,4-dihydroquinoline scaffold is extensive, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] For the specific this compound core, the primary reported activity of interest is the inhibition of monoamine oxidase B (MAO-B).

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-B is a key therapeutic strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain. It is also being explored for other neurological disorders.

A study by Sunal et al. (2007) investigated the monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives.[2] Notably, the compound "N-amino-3,4-dihydroquinoline-(1H)-2-one," which is structurally very similar to the core of interest, was found to be a competitive and reversible inhibitor of rat liver MAO-B.[2] While the full paper and the specific IC50 value were not accessible for this review, this finding strongly suggests that the this compound core is a promising scaffold for the development of novel MAO-B inhibitors.

The proposed mechanism of action involves the binding of the this compound derivative to the active site of the MAO-B enzyme, preventing the breakdown of dopamine and thereby increasing its concentration in the synaptic cleft.

Quantitative Data

The available quantitative data for derivatives of the this compound core is currently limited in the public domain. The most relevant finding is the reported MAO-B inhibitory activity of N-amino-3,4-dihydroquinoline-(1H)-2-one.

| Compound | Target | Activity | Value | Reference |

| N-amino-3,4-dihydroquinoline-(1H)-2-one | MAO-B | Competitive and Reversible Inhibition | IC50 not specified in abstract | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively reported. However, based on standard methodologies in medicinal chemistry, the following outlines a general approach that could be employed.

General Synthetic Procedure for this compound Derivatives (Proposed)

A multi-step synthesis could be envisioned, starting from a substituted 3-phenylpropanoic acid.

-

Cyclization: The substituted 3-phenylpropanoic acid (1 equivalent) is heated with a dehydrating agent such as polyphosphoric acid at an elevated temperature (e.g., 100-140°C) for several hours to yield the corresponding 3,4-dihydroquinolin-2(1H)-one. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

N-Amination: The 3,4-dihydroquinolin-2(1H)-one (1 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide). A strong base such as sodium hydride (1.2 equivalents) is added portion-wise at 0°C, and the mixture is stirred for 30 minutes. An aminating agent, such as hydroxylamine-O-sulfonic acid (1.5 equivalents), is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Reduction (if targeting the amine core without the 2-one): The N-amino-3,4-dihydroquinolin-2(1H)-one can be reduced to the corresponding this compound using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran.

MAO-B Inhibition Assay Protocol (Fluorometric)

The inhibitory activity against MAO-B can be determined using a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation.

-

Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent probe (e.g., Amplex Red), and a horseradish peroxidase solution.

-

Procedure:

-

The test compounds are dissolved in DMSO to prepare stock solutions.

-

In a 96-well plate, the MAO-B enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., selegiline) in a buffer at 37°C for a specified time.

-

The enzymatic reaction is initiated by adding the substrate, fluorescent probe, and horseradish peroxidase mixture.

-

The fluorescence intensity is measured kinetically over time using a microplate reader (excitation/emission wavelengths appropriate for the probe).

-